molecular formula C16H19ClN4O2S B13826388 5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B13826388
M. Wt: 366.9 g/mol
InChI Key: JQZLVBXBMQZZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan, pyrrolidine, and methylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Shares structural similarities but differs in the halogen and substituent groups.

    Pyrimidine-derived indole ribonucleosides: Similar pyrimidine core but different substituents and biological activities.

Uniqueness

5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClN4O2S

Molecular Weight

366.9 g/mol

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H19ClN4O2S/c1-24-16-19-9-11(17)14(20-16)15(22)18-10-12(13-5-4-8-23-13)21-6-2-3-7-21/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,22)

InChI Key

JQZLVBXBMQZZPG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCC(C2=CC=CO2)N3CCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.